molecular formula C14H26N2O2 B6211617 tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 2731014-74-5

tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B6211617
CAS No.: 2731014-74-5
M. Wt: 254.4
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound with a complex structure. It is known for its high nucleophilicity and is commonly used in various chemical reactions and industrial applications. This compound is particularly interesting due to its unique bicyclic structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of tert-butyl bromoacetate with a secondary amine under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran at a temperature of around 60°C overnight . The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the need for manual intervention.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound is highly nucleophilic and can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The compound reacts with alkyl halides, acyl halides, and other electrophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its high nucleophilicity and ability to form stable intermediates. The compound can act as a Lewis base, facilitating various chemical transformations by donating electron pairs to electrophiles. Its bicyclic structure also allows for unique interactions with molecular targets, enhancing its reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the tert-butyl group enhances its stability, while the aminoethyl group increases its nucleophilicity and potential for forming stable intermediates.

Properties

CAS No.

2731014-74-5

Molecular Formula

C14H26N2O2

Molecular Weight

254.4

Purity

95

Origin of Product

United States

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